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Compound of Interest

Compound Name: 4-Methylnonane

Cat. No.: B107374 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
methylnonane (C₁₀H₂₂), a branched alkane. The following sections detail its nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into its

molecular structure. This document is intended to serve as a valuable resource for

professionals in research and development who require detailed analytical data for this

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-methylnonane, typically recorded in deuterated chloroform

(CDCl₃), reveals the chemical environment of the hydrogen atoms. The chemical shifts are

reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Table 1: ¹H NMR Spectroscopic Data for 4-Methylnonane
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~0.88 Triplet 6H -CH₃ (C1 and C9)

~0.85 Doublet 3H -CH₃ (at C4)

~1.26 Multiplet 12H
-CH₂- (C2, C3, C5,

C6, C7, C8)

~1.40 Multiplet 1H -CH- (C4)

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent

and the magnetic field strength of the NMR instrument.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in 4-
methylnonane. Due to the lack of readily available, publicly accessible experimental data, the

following table presents predicted ¹³C NMR chemical shifts based on established empirical

rules and spectral databases for similar branched alkanes.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Methylnonane
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Predicted Chemical Shift (ppm) Carbon Assignment

~14.1 C1, C9

~19.5 C4-CH₃

~23.0 C2

~29.5 C7

~30.0 C3

~32.0 C5

~33.0 C8

~36.5 C6

~34.0 C4

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. For an alkane like 4-methylnonane, the spectrum is

characterized by C-H stretching and bending vibrations.

Table 3: Key IR Absorption Bands for 4-Methylnonane

Wavenumber (cm⁻¹) Vibration Type Intensity

2950-2850 C-H stretch (alkane) Strong

1465 -CH₂- bend (scissoring) Medium

1375 -CH₃ bend (symmetric) Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 4-methylnonane, electron ionization (EI) is a common method, which leads

to the formation of a molecular ion (M⁺) and various fragment ions.
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Table 4: Major Fragments in the Mass Spectrum of 4-Methylnonane

m/z Relative Intensity (%) Proposed Fragment

142 Low [C₁₀H₂₂]⁺ (Molecular Ion)

99 High [C₇H₁₅]⁺

85 High [C₆H₁₃]⁺

71 High [C₅H₁₁]⁺

57 Very High [C₄H₉]⁺ (Base Peak)

43 High [C₃H₇]⁺

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

described above.

NMR Spectroscopy
A sample of 4-methylnonane is dissolved in a deuterated solvent, typically CDCl₃, containing a

small amount of TMS as an internal standard. The ¹H and ¹³C NMR spectra are acquired on a

high-field NMR spectrometer (e.g., 300 or 500 MHz). For ¹H NMR, standard acquisition

parameters are used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum to

single lines for each unique carbon atom.

FTIR Spectroscopy
A drop of neat 4-methylnonane is placed between two potassium bromide (KBr) or sodium

chloride (NaCl) plates to create a thin liquid film. Alternatively, an Attenuated Total Reflectance

(ATR) accessory can be used. The sample is then scanned with a broad range of infrared

frequencies, and the resulting spectrum of absorbance or transmittance versus wavenumber is

recorded.

Mass Spectrometry
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A small amount of 4-methylnonane is introduced into the mass spectrometer, typically via a

gas chromatography (GC) inlet, where it is vaporized. In the ion source, the gaseous molecules

are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and

fragmentation. The resulting positively charged ions are accelerated and separated based on

their mass-to-charge ratio (m/z) by a mass analyzer.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow of using different spectroscopic

techniques to determine the structure of 4-methylnonane.

Spectroscopic Techniques
Derived Information

Structural Elucidation

NMR Spectroscopy
(¹H and ¹³C)

Carbon-Hydrogen Framework
- Number of unique C and H environments

- Connectivity (via coupling)

IR Spectroscopy Functional Groups
- Presence of C-H bonds (alkane)

Mass Spectrometry

Molecular Weight & Fragmentation
- Molecular formula confirmation
- Stable carbocation fragments

4-Methylnonane Structure

Click to download full resolution via product page

Caption: Workflow for the structural elucidation of 4-methylnonane using spectroscopic

methods.
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[https://www.benchchem.com/product/b107374#spectroscopic-data-for-4-methylnonane-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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